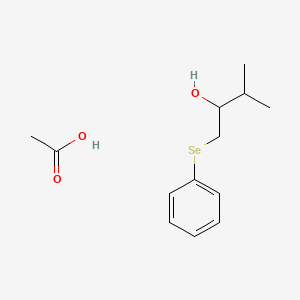![molecular formula C7H5NO2 B12533794 5H-Oxazolo[3,4-A]oxireno[C]pyridine CAS No. 654059-61-7](/img/structure/B12533794.png)
5H-Oxazolo[3,4-A]oxireno[C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Oxazolo[3,4-A]oxireno[C]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Oxazolo[3,4-A]oxireno[C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with oxazole and oxirene precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5H-Oxazolo[3,4-A]oxireno[C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazolo[3,4-A]oxireno[C]pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
5H-Oxazolo[3,4-A]oxireno[C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H-Oxazolo[3,4-A]oxireno[C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the molecule .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Oxazolo[5,4-d]pyrimidine: Known for its biological activities, including kinase inhibition and antiviral properties.
Uniqueness
5H-Oxazolo[3,4-A]oxireno[C]pyridine stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
654059-61-7 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,9-dioxa-7-azatricyclo[5.3.0.02,4]deca-1(10),2(4),5-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-4-9-3-5(8)7-6(1)10-7/h1-3H,4H2 |
InChI Key |
LYUCJEKYLNAWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC3=C(C2=CO1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


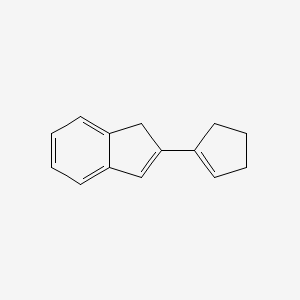
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)

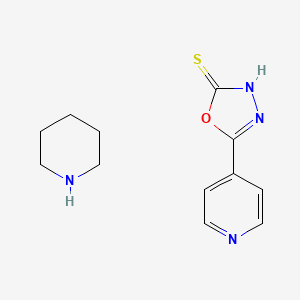
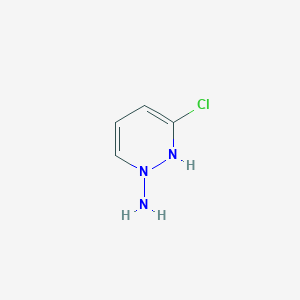

![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
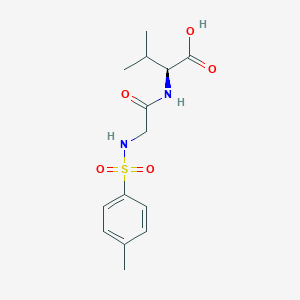
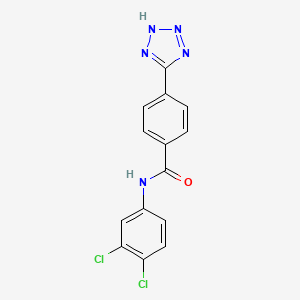
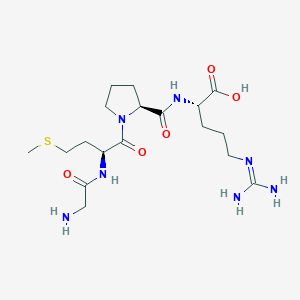
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
